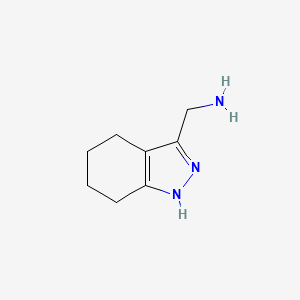

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDOPZXTORKIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390325 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883547-15-7 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883547-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine, a valuable heterocyclic building block in medicinal chemistry. The document details a two-step synthesis commencing with the cyclocondensation of 2-oxocyclohexanecarbonitrile to form the key intermediate, 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, followed by its reduction to the target primary amine. This guide is intended to provide researchers and drug development professionals with a thorough understanding of the synthetic strategy, experimental protocols, and requisite characterization of this important scaffold.

Introduction: The Significance of the Tetrahydroindazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are largely synthetic and exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties. The partially saturated 4,5,6,7-tetrahydro-1H-indazole core has emerged as a particularly valuable pharmacophore, offering a three-dimensional structure that can be exploited for potent and selective interactions with various biological targets, most notably protein kinases. The title compound, this compound, provides a key entry point for further derivatization at the 3-position, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the tetrahydroindazole ring system via a cyclocondensation reaction. The second step is the reduction of a nitrile functionality to the desired primary amine.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile

The foundational step in this synthesis is the construction of the tetrahydroindazole core. This is achieved through the reaction of 2-oxocyclohexanecarbonitrile with hydrazine hydrate. This reaction proceeds via an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic indazole ring system.

Protocol:

-

To a solution of 2-oxocyclohexanecarbonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.2 eq).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile as a solid.

Causality of Experimental Choices:

-

Solvent: Ethanol or isopropanol are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the reflux conditions.

-

Hydrazine Hydrate: Used in slight excess to ensure complete conversion of the starting ketone.

-

Reflux: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Step 2: Reduction of 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile

The second step involves the reduction of the nitrile group of the intermediate to a primary amine. A powerful reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this purpose.[1][2] The reaction should be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

Protocol:

-

To a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF at 0 °C under a nitrogen or argon atmosphere, a solution of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is then carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting precipitate is removed by filtration, and the filtrate is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Causality of Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent capable of reducing nitriles to primary amines.[1][2]

-

Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware must be dry, and anhydrous solvents must be used.

-

Inert Atmosphere: Prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Quenching Procedure: The specific sequence of adding water and NaOH solution is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate that is easily filtered.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydroindazole core and the newly formed aminomethyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (indazole) | Broad singlet | 1H | |

| CH₂ (aminomethyl) | Singlet | 2H | |

| NH₂ (amine) | Broad singlet | 2H | |

| CH₂ (tetrahydro ring) | Multiplets | 8H |

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule and their chemical environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C (indazole ring) | Multiple signals in the aromatic/heteroaromatic region |

| CH₂ (aminomethyl) | Aliphatic region |

| CH₂ (tetrahydro ring) | Multiple signals in the aliphatic region |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Absorption (cm⁻¹) |

| N-H stretch (indazole) | 3100-3300 (broad) |

| N-H stretch (amine) | 3300-3500 (two bands for primary amine) |

| C-H stretch (aliphatic) | 2850-2960 |

| N-H bend (amine) | 1590-1650 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.

-

Expected Molecular Ion [M+H]⁺: m/z = 152.12

Conclusion

This technical guide has outlined a reliable and well-precedented two-step synthesis for this compound. The provided protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The strategic importance of the tetrahydroindazole scaffold, coupled with the versatility of the primary amine functionality, makes the title compound a key intermediate for the development of novel therapeutic agents.

References

- Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(1), 98-145.

- Buttimore, D., et al. (1963). Pyrazoles and related compounds. Part I. The synthesis of 3-amino-4,5,6,7-tetrahydroindazoles. Journal of the Chemical Society (Resumed), 2032-2039.

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4,5,6,7-tetrahydro-1h-indazol-3-yl)methanamine. PubChem Compound Database. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Gaikwad, N. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(6), 944-957.

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Reduction of Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine, a heterocyclic amine of significant interest in contemporary medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore, and understanding the fundamental characteristics of its derivatives is paramount for the rational design of novel therapeutic agents.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical predictions, data from analogous structures, and detailed, field-proven experimental protocols for the empirical determination of these properties. We will explore the structural attributes, solubility, lipophilicity, and ionization behavior of this compound, providing a robust framework for its application in research and development.

Introduction: The Significance of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core represents a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active molecules.[1][2] Its rigid, partially saturated bicyclic system provides a three-dimensional architecture that can be strategically functionalized to interact with a variety of biological targets. The introduction of a methanamine substituent at the 3-position introduces a basic center, which can be critical for forming salt bridges with acidic residues in proteins, enhancing aqueous solubility, and modulating pharmacokinetic properties. A thorough understanding of the physicochemical properties of this compound is therefore a critical first step in harnessing its full potential as a building block for novel therapeutics.

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. For this compound, these properties provide the basis for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | [5][6][7] |

| Molecular Weight | 151.21 g/mol | [5][6] |

| CAS Number | 883547-15-7 | [5][6] |

| IUPAC Name | (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | |

| Canonical SMILES | C1CCC2=C(C1)C(=NN2)CN | [7] |

| InChI | InChI=1S/C8H13N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5,9H2,(H,10,11) | [7] |

Synthesis and Characterization: A Proposed Route

A validated approach for the synthesis of the closely related 3-amino-4,5,6,7-tetrahydro-1H-indazole utilizes the thermal condensation of 2-cyanocyclohexanone with hydrazine hydrate.[8] A similar strategy can be envisioned for the target molecule, potentially starting from a different cyclohexanone derivative or by further modification of the 3-amino intermediate.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

Upon synthesis, the identity and purity of this compound would be confirmed using a suite of spectroscopic techniques. Based on data for analogous structures, the following spectral characteristics are anticipated:

-

¹H NMR: Resonances corresponding to the protons of the tetrahydrocyclohexyl ring, a singlet for the aminomethyl protons, and a broad signal for the amine and indazole N-H protons.

-

¹³C NMR: Signals for the aliphatic carbons of the cyclohexyl ring, a signal for the aminomethyl carbon, and resonances for the pyrazole ring carbons.

-

Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.[11][12]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine and indazole moieties, C-H stretching of the aliphatic ring, and C=N stretching of the pyrazole ring.

Key Physicochemical Properties and Their Determination

The following sections detail the critical physicochemical properties of this compound and provide standardized protocols for their experimental determination. While experimental values for this specific molecule are not published, we provide predicted values and data from closely related compounds to offer a scientifically grounded estimation.

Physical State and Thermal Properties

| Property | Predicted/Estimated Value | Experimental Protocol |

| Physical State | Solid at 25°C | Visual Inspection |

| Melting Point | Not available. The parent scaffold, 4,5,6,7-tetrahydro-1H-indazole, has a melting point of 80-84°C.[13] Derivatives with polar substituents at the 3-position would be expected to have a higher melting point. | Capillary Melting Point Determination |

| Boiling Point | Not available. The parent scaffold has a boiling point of 140-142°C at 2 mmHg.[13] Due to the primary amine, the target molecule is expected to have a higher boiling point and may decompose at atmospheric pressure. | Distillation or Thiele Tube Method |

This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point.

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[14]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[14]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2°C per minute) starting about 20°C below the approximate melting point.[14][15]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.[14]

Caption: Workflow for capillary melting point determination.

This micro-method is suitable for small sample volumes.[16]

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to bubble out.[17]

-

Observation: Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[17][18]

Solubility Profile

| Property | Predicted/Estimated Value | Experimental Protocol |

| Aqueous Solubility | Expected to be low to moderate at neutral pH, increasing significantly at acidic pH due to the basicity of the aminomethyl group. | UV/Vis Spectrophotometry |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Visual Inspection & UV/Vis Spectrophotometry |

This method is based on the Beer-Lambert law and requires the compound to have a chromophore that absorbs in the UV-visible range.[19][20][21][22]

-

Calibration Curve: A series of standard solutions of the compound in a suitable solvent (e.g., methanol) are prepared, and their absorbance at the wavelength of maximum absorption (λmax) is measured to create a calibration curve.[20]

-

Saturated Solution Preparation: An excess amount of the solid compound is added to water (or a buffer of a specific pH) and agitated until equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered, and the absorbance of the filtrate is measured at λmax.

-

Concentration Determination: The concentration of the dissolved compound (its solubility) is determined from the calibration curve.[20]

Lipophilicity (logP)

| Property | Predicted Value | Experimental Protocol |

| logP (octanol/water) | 0.3 (Predicted by XlogP) | Shake-Flask Method |

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a lipid (n-octanol) and an aqueous phase, indicating its lipophilicity.[23]

This is the traditional and most reliable method for determining logP.[5][23][24][25]

-

Preparation of Phases: n-Octanol and water (or a buffer) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed and shaken until equilibrium is achieved.

-

Phase Separation: The two phases are separated, typically by centrifugation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

| Property | Predicted/Estimated Value | Experimental Protocol |

| pKa | Not available. The aminomethyl group is expected to be basic, with a pKa likely in the range of 8-10, typical for primary alkylamines. The indazole ring is weakly basic (pKa of indazole is ~1.3).[26] | Potentiometric Titration |

The pKa is a measure of the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.[27][28][29][30][31]

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[27][28][29][30][31]

-

Sample Preparation: A solution of the compound of known concentration is prepared in water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[27][29]

Caption: Workflow for pKa determination by potentiometric titration.

Stability and Storage

While specific stability data for this compound is not available, compounds containing primary amines can be susceptible to oxidation and degradation. It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For long-term storage, refrigeration is advised.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is sparse, this guide offers a robust framework for its synthesis, characterization, and the empirical determination of its fundamental properties. The provided protocols are standard, validated methods that will enable researchers to generate reliable data, thereby facilitating the effective use of this promising scaffold in drug discovery and development programs. The interplay of its structural features, solubility, lipophilicity, and ionization state will ultimately govern its pharmacokinetic and pharmacodynamic profile, making the data generated from these protocols invaluable for the design of future therapeutic agents.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Vanderveen, J. R., & Tormos, J. R. (2016).

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- SciSpace. (n.d.).

- Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods.

- PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.

- Gannon University. (n.d.). Experiment 1 - Melting Points.

- Studylib. (n.d.).

- Chemistry LibreTexts. (2022). 6.

- University of Calgary. (n.d.).

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.

- Westlab Canada. (2023). Measuring the Melting Point.

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.

- ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

- BenchChem. (n.d.).

- Chemistry LibreTexts. (2022). 6.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

- JoVE. (2020). Video: Boiling Points - Concept.

- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- University of Calgary. (n.d.).

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole.

- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

- Guidechem. (n.d.). c-(4,5,6,7-tetrahydro-1h-indazol-3-yl)-methylamine.

- Science of Synthesis. (n.d.). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms.

- PubChemLite. (n.d.). 1-(1,5,5-trimethyl-4,5,6,7-tetrahydro-1h-indazol-3-yl)methanamine hydrochloride.

- PubChemLite. (n.d.). (4,5,6,7-tetrahydro-1h-indazol-6-yl)methanamine dihydrochloride.

- PubChemLite. (n.d.). (4,5,6,7-tetrahydro-1h-indazol-3-yl)methanamine.

- BenchChem. (n.d.). An In-depth Technical Guide to 3-Amino-4,5,6,7-tetrahydro-1H-indazole: Discovery and History.

- Semantic Scholar. (2023).

- ChemSynthesis. (2025). 4,5,6,7-tetrahydro-1H-indazole.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Page loading... [wap.guidechem.com]

- 7. PubChemLite - (4,5,6,7-tetrahydro-1h-indazol-3-yl)methanamine (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. PubChemLite - 1-(1,5,5-trimethyl-4,5,6,7-tetrahydro-1h-indazol-3-yl)methanamine hydrochloride (C11H19N3) [pubchemlite.lcsb.uni.lu]

- 12. PubChemLite - (4,5,6,7-tetrahydro-1h-indazol-6-yl)methanamine dihydrochloride (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. westlab.com [westlab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. Video: Boiling Points - Concept [jove.com]

- 19. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rootspress.org [rootspress.org]

- 22. improvedpharma.com [improvedpharma.com]

- 23. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 24. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 26. chemconnections.org [chemconnections.org]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 29. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 30. dergipark.org.tr [dergipark.org.tr]

- 31. scispace.com [scispace.com]

A Predictive Spectroscopic and Methodological Guide to 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine

Foreword: The characterization of novel chemical entities is the bedrock of modern drug discovery and development. This guide provides an in-depth, predictive analysis of the key spectroscopic features of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine, a molecule of interest within the broader class of indazole derivatives known for their diverse biological activities.[1] As experimental data for this specific molecule is not yet publicly available, this document serves as a robust theoretical framework for researchers. It is designed to aid in the identification of this compound, guide the setup of analytical experiments, and provide a baseline for the interpretation of forthcoming empirical data. Our analysis is grounded in fundamental spectroscopic principles and data from structurally related analogs.

Molecular Structure and Key Features

This compound is comprised of a bicyclic indazole core, where a pyrazole ring is fused to a saturated cyclohexane ring. A primary aminomethyl group is attached at the 3-position of the indazole ring. This combination of a saturated carbocycle, an aromatic-like pyrazole system, and a flexible primary amine side-chain dictates its unique spectroscopic signature.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] The following sections predict the ¹H and ¹³C NMR spectra and provide a validated protocol for data acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for the N-H protons of the indazole and amine groups, the aminomethyl (-CH₂-) bridge, and the eight protons of the tetrahydro-ring. The exact chemical shifts of the N-H protons will be highly dependent on solvent, concentration, and temperature, but they are expected to be broad.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |

| Indazole N-H | 10.0 - 12.0 | broad singlet (br s) | 1H | Acidic proton on the pyrazole ring; chemical shift is highly variable and concentration-dependent. |

| Aminomethyl (-CH₂-) | ~3.8 - 4.0 | singlet (s) | 2H | Methylene group adjacent to an sp² carbon and a primary amine. |

| Tetrahydro C4-H₂ & C7-H₂ | ~2.5 - 2.8 | multiplet (m) | 4H | Allylic-type protons adjacent to the pyrazole ring system. |

| Tetrahydro C5-H₂ & C6-H₂ | ~1.7 - 1.9 | multiplet (m) | 4H | Aliphatic protons further from the electron-withdrawing effects of the indazole ring. |

| Amine (-NH₂) | ~1.5 - 3.0 | broad singlet (br s) | 2H | Primary amine protons; signal is often broad due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are predicted based on standard values for similar functional groups.[1]

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C3 (indazole) | ~145 - 150 | sp² carbon of the pyrazole ring attached to the aminomethyl group. |

| C3a & C7a (indazole) | ~120 - 135 | sp² carbons at the ring junction. |

| Aminomethyl (-CH₂) | ~35 - 45 | Aliphatic carbon attached to the primary amine. |

| C4 & C7 (tetrahydro) | ~22 - 28 | Aliphatic carbons adjacent to the pyrazole ring. |

| C5 & C6 (tetrahydro) | ~20 - 25 | Aliphatic carbons in the middle of the cyclohexane ring. |

Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-quality, quantifiable NMR data for small molecules like this compound.[2]

Caption: Standard workflow for NMR sample preparation and analysis.

Causality in Protocol Choices:

-

Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen because it is a polar aprotic solvent capable of dissolving the amine-containing compound. Crucially, it allows for the observation of exchangeable N-H protons, which might be lost in solvents like D₂O.

-

Internal Standard (TSP): Tetramethylsilane (TMS) or a water-soluble analog like TSP is essential for accurate chemical shift referencing (0 ppm).

-

¹³C Relaxation Delay: A longer relaxation delay (e.g., 5 seconds) is critical for quantitative ¹³C NMR.[3] Quaternary carbons and carbons not directly attached to protons often have long relaxation times (T1), and a short delay can lead to signal attenuation and inaccurate integration.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4] The spectrum of this compound is expected to be dominated by absorptions from N-H, C-H, and C=N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400 - 3200 | N-H stretch | Indazole N-H & Amine N-H | Medium-Broad |

| 3050 - 3000 | C-H stretch | sp² C-H (indazole) | Weak |

| 2950 - 2850 | C-H stretch | sp³ C-H (tetrahydro & aminomethyl) | Strong |

| 1650 - 1550 | N-H bend | Primary Amine (-NH₂) | Medium |

| 1620 - 1580 | C=N / C=C stretch | Indazole ring system | Medium-Weak |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.[5]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the ATR crystal. Consistent pressure is key to reproducibility.

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, retract the pressure arm, and clean the sample off the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₁₃N₃), the nominal molecular weight is 151 g/mol .

Predicted Mass-to-Charge Ratios (m/z)

The following data is based on predictions for various common adducts that may be observed in electrospray ionization (ESI) mass spectrometry.

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.1182 |

| [M+Na]⁺ | 174.1002 |

| [M+K]⁺ | 190.0741 |

Data sourced from PubChem predictions.

Proposed Fragmentation Pathway (Electron Ionization)

Under electron ionization (EI) conditions, the molecule will form a molecular ion (M⁺˙) at m/z = 151. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule.[6] The most likely fragmentation pathway involves alpha-cleavage, a characteristic fragmentation of amines.[7]

Sources

preliminary biological screening of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine

An In-Depth Technical Guide to the Preliminary Biological Screening of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine

Introduction: Unlocking the Potential of a Privileged Scaffold

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][3] The tetrahydroindazole core, a partially saturated analog, offers a three-dimensional structure that can enhance binding affinity and improve pharmacokinetic properties. This guide focuses on a novel derivative, This compound (hereafter referred to as T-IM ), providing a comprehensive framework for its initial biological evaluation.

As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol. Instead, this whitepaper offers a logical, tiered screening strategy. We will explore the causality behind each experimental choice, ensuring that the generated data is robust, interpretable, and effectively guides subsequent drug discovery efforts. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical rationale and detailed, field-proven methodologies for a preliminary biological screening cascade.

Chapter 1: A Tiered Strategy for Efficient Compound Evaluation

A successful preliminary screening campaign must be both scientifically rigorous and resource-efficient. A tiered or phased approach is the most logical strategy. It begins with broad, cost-effective assays to identify any biological activity and concludes with more specific, mechanism-focused experiments for promising "hits." This strategy prevents the premature expenditure of resources on inactive or overly toxic compounds.

Our proposed workflow for T-IM is structured into three tiers:

-

Tier 1: Foundational Viability and Activity Screening. The initial and most critical phase. We assess the compound's fundamental effect on cell health (cytotoxicity) and screen for broad-spectrum antimicrobial activity. These results determine the compound's therapeutic window and guide the direction of all subsequent testing.

-

Tier 2: Targeted Bioactivity and Secondary Screening. Based on Tier 1 results and the known pharmacology of the indazole scaffold, we move to more specific assays. This may include evaluating anti-proliferative effects against cancer cells or screening for binding against a panel of common drug targets like kinases or G-protein coupled receptors.

-

Tier 3: Preliminary Mechanism of Action (MoA) Elucidation. Once a confirmed, potent activity is identified, the focus shifts to understanding how the compound works. For example, if T-IM proves to be a potent cytotoxic agent, we would investigate if it induces programmed cell death (apoptosis).

Chapter 2: Tier 1 Protocols - Foundational Screening

The goal of Tier 1 is to answer two fundamental questions: 1) Is T-IM toxic to living cells, and at what concentration? 2) Does T-IM have any effect on the growth of common microbes?

General Cytotoxicity Assessment

Expertise & Rationale: Before assessing therapeutic potential, we must understand a compound's toxicity profile. Cytotoxicity assays are crucial in early-stage drug development to eliminate compounds that are indiscriminately toxic.[4] We employ two mechanistically distinct assays to ensure the trustworthiness of our data. The MTT assay measures metabolic activity, while the LDH assay measures cell membrane integrity.[5] A compound that is positive in both assays is confirmed to be cytotoxic. By testing against both a cancerous cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., HEK293, embryonic kidney), we can also derive a preliminary "selectivity index," a key indicator of therapeutic potential.[6][7]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The amount of purple formazan is directly proportional to the number of living cells.[6][7]

-

Methodology:

-

Cell Seeding: Seed cells (e.g., MCF-7 and HEK293) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a serial dilution of T-IM (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

-

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

-

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity.[5] The assay measures the activity of this released enzyme.

-

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

-

Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions, e.g., from Promega or Thermo Fisher Scientific) to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction & Data Acquisition: Add 50 µL of the stop solution and measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control. Determine the IC₅₀ value.

-

Data Presentation: Cytotoxicity Profile of T-IM

| Cell Line | Assay Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| MCF-7 (Breast Cancer) | MTT | Result | rowspan=2 |

| LDH | Result | ||

| HEK293 (Normal Kidney) | MTT | Result | |

| LDH | Result | ||

| ¹ SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) |

Broad-Spectrum Antimicrobial Screening

Expertise & Rationale: The global health crisis of antibiotic resistance necessitates the search for new antimicrobial agents.[8] Heterocyclic compounds are a promising source of novel antibacterial and antifungal drugs.[8][9] A broad-spectrum screen against representative pathogens is a cost-effective method to uncover potential anti-infective properties of T-IM. The broth microdilution method is a standard, quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[8]

Protocol 3: Broth Microdilution for MIC Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

-

Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of test organisms as per CLSI (Clinical and Laboratory Standards Institute) guidelines. Suggested strains include:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

Yeast: Candida albicans (e.g., ATCC 90028)

-

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of T-IM in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) should be run in parallel.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

-

Data Acquisition: The MIC is determined as the lowest concentration of T-IM at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

-

Data Presentation: Antimicrobial Activity of T-IM

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Gram (+) | Result |

| Escherichia coli | Gram (-) | Result |

| Candida albicans | Yeast | Result |

Chapter 3: Tier 2 Protocols - Targeted Bioactivity

If Tier 1 results are promising (e.g., selective cytotoxicity against cancer cells or potent antimicrobial activity), Tier 2 assays are initiated to confirm and expand upon these findings.

Anti-proliferative Activity

Expertise & Rationale: A cytotoxic compound may kill cells, but an anti-proliferative compound prevents them from dividing. For anti-cancer drug development, it is crucial to confirm that a compound can inhibit the long-term growth and clonogenic survival of cancer cells. The colony formation assay is a gold-standard in vitro method to assess this.[10]

Protocol 4: Colony Formation (Clonogenic) Assay

-

Principle: This assay measures the ability of a single cell to grow into a colony. It assesses the long-term effect of a compound on cell proliferation and survival.

-

Methodology:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with T-IM at various concentrations (typically below the IC₅₀ value, e.g., 0.25x, 0.5x, and 1x IC₅₀) for 24 hours.

-

Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh, complete medium.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Staining: When colonies are visible (at least 50 cells), remove the medium, wash with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Data Acquisition: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.

-

Analysis: Calculate the plating efficiency and survival fraction relative to the vehicle-treated control.

-

Receptor Binding Assays

Expertise & Rationale: The indazole scaffold is a known binder to multiple protein classes, including protein kinases and cannabinoid receptors.[11][12] A broad receptor binding screen can efficiently identify potential molecular targets for T-IM, opening new avenues for investigation (e.g., as a CNS agent or a kinase inhibitor). Radioligand binding assays are a sensitive and specific method for this purpose.[13]

Protocol 5: General Radioligand Binding Assay

-

Principle: This is a competitive inhibition assay. A cell membrane preparation containing the receptor of interest is incubated with a specific radiolabeled ligand. The unlabeled test compound (T-IM) is added at increasing concentrations to compete for binding with the radioligand. The amount of radioactivity bound to the receptor is measured, and a decrease indicates that T-IM is binding to the target.[13]

-

General Methodology:

-

Reaction Mixture: In a 96-well filter plate, combine the receptor-containing membrane preparation, a fixed concentration of a known radioligand (e.g., [³H]-ligand), and varying concentrations of T-IM in an appropriate assay buffer.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid vacuum filtration through the filter plate. The receptor and bound ligand are retained on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Data Acquisition: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filter using a microplate scintillation counter.

-

Analysis: Plot the percentage of inhibition of radioligand binding versus the log concentration of T-IM to determine the IC₅₀. This can be converted to a binding affinity constant (Ki).

-

Chapter 4: Tier 3 Protocols - Preliminary MoA

If T-IM is confirmed as a potent anti-proliferative agent in Tier 2, the next logical step is to investigate how it inhibits cell growth. A primary mechanism for anti-cancer drugs is the induction of apoptosis.

Expertise & Rationale: Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells.[10] One of the earliest events in apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA. Using these two probes together in a flow cytometry assay allows us to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Protocol 6: Annexin V/PI Staining for Apoptosis

-

Principle: This flow cytometry-based assay uses fluorescent probes to differentiate cell populations based on phosphatidylserine exposure (Annexin V binding) and membrane permeability (PI uptake).

-

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with T-IM (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours. Include a positive control for apoptosis (e.g., Staurosporine) and an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

-

Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V-/PI-): Live cells

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V-/PI+): Necrotic cells (artifacts)

-

-

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the . By progressing from broad cytotoxicity and antimicrobial assays to more targeted anti-proliferative and mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities. The data generated from this cascade—IC₅₀ values, MICs, and initial MoA insights—will form a robust foundation for hit-to-lead campaigns, guiding decisions on chemical optimization, further pharmacological profiling, and eventual preclinical development. The indazole scaffold continues to be a rich source of therapeutic innovation, and a logical, evidence-based screening strategy is the key to unlocking its full potential.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.

- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Life Science Applic

- Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery.

- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Pérez-Villanueva, M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry.

- Mardal, M., et al. (2018). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Testing and Analysis.

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.

- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Mini Rev Med Chem. (2019). Heterocycle Compounds with Antimicrobial Activity.

- Multiwell Pl

- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. opentrons.com [opentrons.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 13. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine as a Scaffold for Drug Design

For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole core represents a privileged scaffold in modern medicinal chemistry, conferring a unique three-dimensional architecture that is amenable to extensive functionalization. This guide focuses specifically on the 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine derivative, a structure poised for significant impact in drug discovery. By positioning a primary amine on a methyl spacer at the 3-position, this scaffold provides a key vector for forming critical interactions, such as hydrogen bonds with the hinge region of kinases, while the saturated carbocyclic ring allows for fine-tuning of physicochemical properties like solubility and metabolic stability. We will explore the synthetic rationale, key biological targets, structure-activity relationships (SAR), and pharmacokinetic considerations, providing a comprehensive framework for leveraging this promising scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Value of the Tetrahydroindazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational building blocks in pharmacology, with the indazole nucleus being a prominent member[1]. While the aromatic indazole system is well-represented in marketed drugs like Pazopanib and Niraparib, its partially saturated counterpart, the 4,5,6,7-tetrahydro-1H-indazole, offers distinct advantages for drug design[1].

The tetrahydroindazole core is a rigid bicyclic structure that provides a defined three-dimensional framework, enabling chemists to project substituents into specific regions of a biological target's binding site[2]. This rigidity reduces the entropic penalty upon binding, often leading to higher affinity. The saturated cyclohexyl portion of the scaffold allows for the introduction of stereocenters and modifications that can profoundly influence absorption, distribution, metabolism, and excretion (ADME) profiles.

The specific focus of this guide, the 3-ylmethanamine moiety, is of particular strategic importance. The 1H-indazole-3-amine structure is a well-established and effective hinge-binding fragment in kinase inhibitors[3]. The addition of a methylene spacer to create the 3-ylmethanamine preserves this interaction potential while offering a different spatial arrangement and conformational flexibility, potentially enabling access to adjacent pockets or avoiding steric clashes within the ATP-binding site. This scaffold has been implicated in a wide array of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects[4][5].

Synthetic Pathways to the Core Scaffold

The construction of the tetrahydroindazole ring system is typically achieved through a condensation reaction. The most common and robust method involves the reaction of a 1,3-dicarbonyl equivalent on a cyclohexane ring with hydrazine or a substituted hydrazine[6]. Subsequent functionalization at the C3 position allows for the introduction of the key methanamine group.

General Synthesis Workflow

The synthesis can be envisioned as a two-stage process: formation of the core bicyclic system followed by elaboration of the C3 substituent.

Caption: General synthetic workflow for the target scaffold.

Detailed Experimental Protocol: Core Synthesis

The following protocol describes a representative synthesis of the parent 4,5,6,7-tetrahydro-1H-indazole ring, adapted from established literature procedures[6].

Reaction: Synthesis of 4,5,6,7-tetrahydro-1H-indazole

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(hydroxymethylene)cyclohexanone (10.0 g, 79.3 mmol) in absolute ethanol (100 mL).

-

Reactant Addition: To the stirred solution, add hydrazine hydrate (4.0 mL, 82.5 mmol, 1.04 eq) dropwise at room temperature. The addition is mildly exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Work-up and Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Purification: Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under high vacuum. The product, 4,5,6,7-tetrahydro-1H-indazole, is typically obtained as a white to off-white solid of sufficient purity for subsequent steps.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The tetrahydroindazole scaffold has been successfully employed to target several important protein families. The 3-ylmethanamine moiety serves as a versatile anchor for achieving high potency and selectivity.

Key Biological Targets

-

Cyclin-Dependent Kinases (CDKs): Overexpression or aberrant activation of CDKs, particularly CDK2, is a hallmark of many cancers. Tetrahydroindazole derivatives have been identified as potent inhibitors of CDK2/cyclin complexes[7]. The amine functionality is crucial for forming hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP.

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for de novo pyrimidine synthesis, a pathway essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Tetrahydroindazoles have been optimized as potent DHODH inhibitors[8].

-

Receptor Tyrosine Kinases (e.g., FGFR, Trk): Fusions and mutations in receptor tyrosine kinases are oncogenic drivers in numerous cancers[9]. The indazole scaffold is a proven pharmacophore for targeting these kinases, with derivatives showing low nanomolar potency[1].

SAR Insights from Related Analogs

While data on the exact this compound is emerging, extensive SAR studies on related tetrahydroindazoles provide a robust foundation for rational design.

| Target | Scaffold Modification | Key Finding | Potency (IC₅₀) | Reference |

| DHODH | Stereochemistry at C4 | The (R)-enantiomer was consistently more potent than the (S)-enantiomer. | (R)-HZ05: 26 nM | [8] |

| Anti-inflammatory | Substitution at C7 | Incorporation of a substituted benzyl group at the 7-position dramatically increased potency. | 3.0 nM | [4] |

| CDK2/Cyclin A | N1-substituent | An N1-pyridin-2-yl group was present in the initial screening hit. | 3-fold better binding | [7] |

| TrkA/B/C | C3-substituent | 3-vinylindazole derivatives were developed as potent pan-Trk inhibitors. | 1.6 - 2.9 nM | [9] |

| Bcr-Abl | C3-amine | The 1H-indazol-3-amine core was identified as a potent inhibitor of the T315I mutant. | 450 nM (T315I) | [1] |

These findings underscore several key principles:

-

Stereochemistry is critical: The saturated ring introduces chiral centers where absolute configuration can dictate potency[8].

-

Decoration of the carbocycle is effective: The C5, C6, and C7 positions are prime locations for introducing substituents to engage with solvent-exposed regions of the target and modulate physicochemical properties[4].

-

N-Arylation influences selectivity: The choice of substituent on the indazole nitrogen can be used to tune selectivity across the kinome and improve cell-based activity[7].

Example Signaling Pathway: CDK2 Regulation of the Cell Cycle

The diagram below illustrates the central role of CDK2 in cell cycle progression, a pathway commonly targeted by indazole-based inhibitors.

Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.

Pharmacokinetic Profile: Translating Potency to Efficacy

A potent compound is only useful if it can reach its target in the body. The pharmacokinetic (PK) properties of a scaffold are therefore paramount. Understanding the ADME profile is a central theme in drug metabolism and pharmacokinetics (DMPK) studies[10].

Key Pharmacokinetic Parameters

-

Distribution: The distribution of a drug is heavily influenced by its lipophilicity and its tendency to bind to plasma proteins like albumin[11]. Studies on related indazole-3-carboxamide synthetic cannabinoids, which share structural similarities, have shown they are often highly plasma protein-bound (89-99.5%)[12][13]. While high protein binding can limit the free drug concentration available to act on the target, it can also create a reservoir effect, potentially prolonging the drug's duration of action[11].

-

Metabolism: Indazole derivatives are subject to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs)[10]. In vitro studies using human liver microsomes (HLM) and hepatocytes show that many indazole-based compounds are rapidly metabolized[13]. The saturated ring of the tetrahydroindazole scaffold, however, offers sites for metabolic attack (e.g., hydroxylation) that differ from the aromatic parent, providing an opportunity to engineer greater metabolic stability.

-

Clearance: The combination of high protein binding and rapid intrinsic metabolism can lead to complex PK profiles. For highly bound compounds, the in vivo hepatic clearance (CLн) is often much lower than the in vitro intrinsic clearance (CLᵢₙₜ), as only the unbound fraction of the drug is available for metabolism[12][13].

Representative PK Data for Indazole-Type Compounds

The following table summarizes typical PK data for related indazole carboxamides, providing a valuable benchmark for designing new analogs based on the tetrahydroindazole core.

| Compound Type | Log D₇.₄ | Plasma Protein Binding (%) | In Vitro CLᵢₙₜ (pHLM) (mL/min/kg) | Predicted In Vivo CLн (mL/min/kg) | Reference |

| Indole/Indazole Carboxamides | 2.81 - 4.95 | 88.9 - 99.5 | 13.7 - 2944 | 0.34 - 18.25 | [13] |

This data highlights the need to carefully balance lipophilicity (Log D) to manage protein binding while ensuring metabolic stability to achieve a desirable in vivo exposure profile.

Conclusion and Future Perspectives

The this compound scaffold is a compelling starting point for the design of novel therapeutics. It combines the proven biological relevance of the indazole core with the advantageous physicochemical properties conferred by the saturated carbocyclic ring. The 3-ylmethanamine group provides a potent handle for engaging with a multitude of biological targets, particularly kinases.

Future efforts should focus on:

-

Library Synthesis: Building a diverse library of analogs with substitutions on the N1-position, the C4-C7 positions of the saturated ring, and the amine itself.

-

Target Exploration: Screening this library against diverse target classes beyond kinases, such as epigenetic targets or proteases, where the scaffold's hydrogen bonding capacity would be valuable.

-

Computational Modeling: Employing structure-based design and computational ADME predictions to guide the synthesis of analogs with improved potency and optimized pharmacokinetic profiles.

-

Chiral Synthesis: Developing enantioselective synthetic routes to explore the impact of stereochemistry on biological activity and off-target effects.

By integrating rational design with robust synthetic chemistry and thorough biological evaluation, the this compound scaffold holds immense promise for delivering the next generation of selective and effective medicines.

References

-

Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2022). ResearchGate. Available at: [Link]

-

Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Available at: [Link]

-

A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. Available at: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). MDPI. Available at: [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

An efficient synthesis of 1- H indazoles. (2017). ResearchGate. Available at: [Link]

-

A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). PubMed. Available at: [Link]

-

Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed. Available at: [Link]

-

Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024). ResearchSquare. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PubMed. Available at: [Link]

-

ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. (2011). ResearchGate. Available at: [Link]

-

Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2021). PubMed. Available at: [Link]

-

Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. (2024). PubMed. Available at: [Link]

-

Current trends in drug metabolism and pharmacokinetics. (2020). Acta Pharmaceutica Sinica B. Available at: [Link]

-

Pharmacokinetics | Drug Distribution. (2022). YouTube. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market | MDPI [mdpi.com]

- 13. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] This guide delves into the specific, yet underexplored, chemical space of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine. By combining the rigid, three-dimensional structure of the tetrahydro-bicyclic core with the versatile functional handle of a 3-aminomethyl group, this scaffold presents a unique opportunity for developing novel therapeutics. We will explore robust synthetic strategies for the core structure, detail logical pathways for chemical diversification, and provide insights into potential biological applications and structure-activity relationship (SAR) studies, drawing from established research on related indazole derivatives.

The Strategic Value of the Tetrahydroindazole Scaffold

The Indazole Core: A Bioisostere with Rich Chemical Diversity

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[3] They exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[1][2] Often considered a bioisostere of indole, the indazole scaffold is a key structural motif in numerous FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib.[4] This success stems from the scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, within biological targets.

The 4,5,6,7-Tetrahydro Saturation: Introducing Three-Dimensionality

While the planar indazole core is well-explored, the saturation of the carbocyclic ring to form the 4,5,6,7-tetrahydro-1H-indazole scaffold offers distinct advantages in drug design. This modification disrupts planarity, introducing a three-dimensional geometry that can improve binding affinity and selectivity by accessing deeper or more complex pockets in target proteins. This structural feature is critical for moving beyond the often-crowded chemical space of flat aromatic molecules.

The 3-ylmethanamine Substituent: A Vector for Targeted Modification

The primary amine of the 3-ylmethanamine group serves as a critical anchor for chemical diversification. It provides a nucleophilic handle for a wide array of chemical transformations, most notably the formation of amides and sulfonamides. This allows for the systematic exploration of the surrounding chemical space, enabling fine-tuning of physicochemical properties (like solubility and metabolic stability) and the introduction of pharmacophoric elements to optimize target engagement.

Synthesis of the Core Scaffold

The most direct and reliable method for constructing the 4,5,6,7-tetrahydro-1H-indazole ring system is through the condensation of a 1,3-dicarbonyl-equivalent moiety on a cyclohexane ring with a hydrazine derivative. This foundational approach is both scalable and amenable to the introduction of various substituents on the saturated ring.

Foundational Synthetic Workflow

The synthesis begins with a suitable cyclohexanone precursor, which is formylated to introduce a hydroxymethylene group, creating the necessary 1,3-dicarbonyl tautomer. This intermediate is then reacted with hydrazine hydrate in an acid-catalyzed cyclization/condensation reaction to yield the tetrahydroindazole core. Subsequent functional group manipulations can be performed to install the 3-ylmethanamine sidechain.

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of the Core

-

Step 1: Formylation of Cyclohexanone. To a cooled (0 °C) solution of sodium methoxide in methanol, add an equimolar amount of cyclohexanone, followed by the dropwise addition of ethyl formate. Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, quench with water, acidify with dilute HCl, and extract the product (2-(hydroxymethylene)cyclohexan-1-one) with ethyl acetate.

-